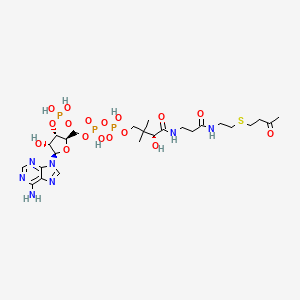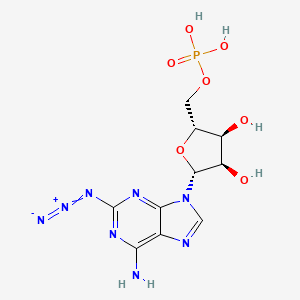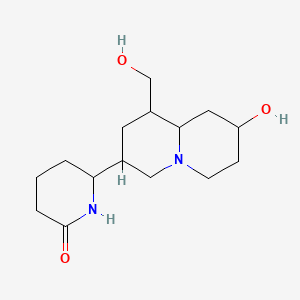
Cadiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadiamine is a member of quinolizines.
Wissenschaftliche Forschungsanwendungen
Enhanced Production Methods
Cadaverine, also known as 1,5-pentanediamine, is a significant platform chemical with various applications. Enhanced production methods have been explored, such as the addition of hexadecyltrimethylammonium bromide (CTAB) to a whole cell system with regeneration of pyridoxal-5'-phosphate (PLP) and ATP, significantly increasing cadaverine yield in high concentrations of l-lysine (Moon et al., 2019).
Improving Secretion in Microorganisms
To enhance cadaverine production, researchers have focused on microorganisms like Corynebacterium glutamicum. Implementing cadaverine–lysine antiporter CadB from Escherichia coli into C. glutamicum increased cadaverine secretion rate and yield significantly, offering a metabolic engineering strategy for improved production (Li et al., 2014).
Advancements in Bio-Nylon Production
Cadaverine serves as a crucial precursor for nylon PA5X, a highly consumed material in engineered plastics and fibers. Discoveries in lysine decarboxylases have enabled higher cadaverine production, showing promising prospects for industrial-scale bio-based production (Xue et al., 2020).
Enzyme Immobilization for Production
Immobilizing lysine decarboxylase (CadA) as a cross-linked enzyme aggregate (CLEA) has shown potential for efficient cadaverine production, offering advantages in terms of recovery and reuse, thus enhancing the sustainability of the production process (Park et al., 2017).
Eigenschaften
CAS-Nummer |
58071-45-7 |
|---|---|
Produktname |
Cadiamine |
Molekularformel |
C15H26N2O3 |
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C15H26N2O3/c18-9-11-6-10(13-2-1-3-15(20)16-13)8-17-5-4-12(19)7-14(11)17/h10-14,18-19H,1-9H2,(H,16,20) |
InChI-Schlüssel |
XFWSJSOEWSRENH-UHFFFAOYSA-N |
SMILES |
C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO |
Kanonische SMILES |
C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



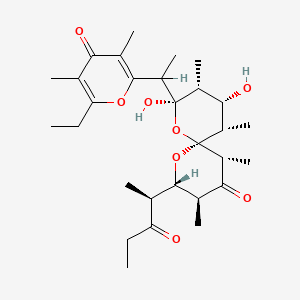
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)


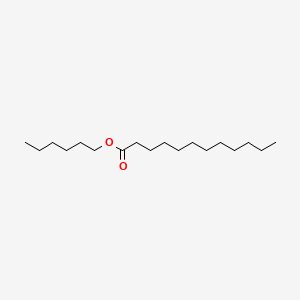
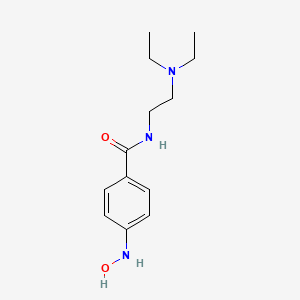
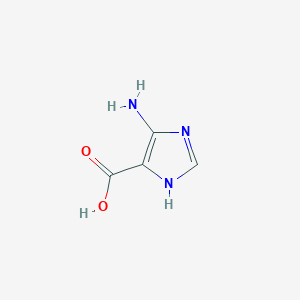
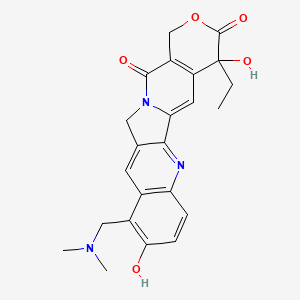
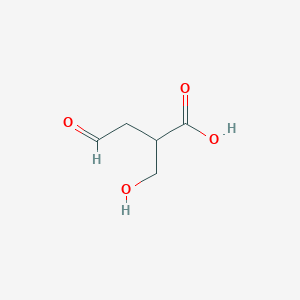
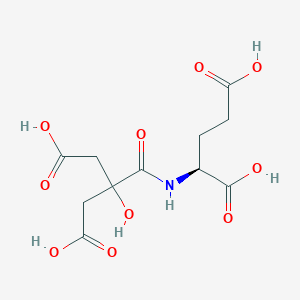
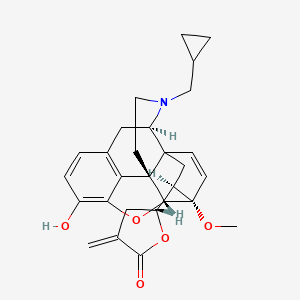
![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
